molecular formula C15H16N2O4S B1608072 Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate CAS No. 350996-96-2

Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B1608072
CAS No.: 350996-96-2
M. Wt: 320.4 g/mol
InChI Key: DDSJZHGBTOXMHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a carbamoyl substituent at the 5-position, a methyl ester at the 3-position, and a 4-methoxyphenyl group. Its molecular formula is C₁₅H₁₆N₂O₄S, with a molecular weight of 320.36 g/mol (calculated from and analogous structures in ).

The 4-methoxyphenyl carbamoyl group may enhance solubility and influence binding interactions in pharmacological contexts due to its electron-donating methoxy substituent.

Properties

IUPAC Name

methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-8-11(15(19)21-3)13(16)22-12(8)14(18)17-9-4-6-10(20-2)7-5-9/h4-7H,16H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJZHGBTOXMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373381
Record name methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-96-2
Record name Methyl 2-amino-5-[[(4-methoxyphenyl)amino]carbonyl]-4-methyl-3-thiophenecarboxylate
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Record name 350996-96-2
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Record name methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Carbamoylation: The methoxyphenyl carbamoyl group can be introduced through a reaction with 4-methoxyphenyl isocyanate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated thiophenes or substituted thiophenes.

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives, including methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study published in Bioorganic & Medicinal Chemistry highlighted the potential of thiophene-based compounds as anticancer agents by demonstrating their ability to inhibit specific cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives are known to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs. In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production in macrophages .

Proteomics Research

This compound is utilized in proteomics for its ability to modify proteins through carbamoylation. This modification can enhance the stability and functionality of proteins in various assays. Companies like Santa Cruz Biotechnology offer this compound for research purposes in proteomics, underscoring its significance in studying protein interactions and functions .

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways related to cancer and inflammation. By acting as a competitive inhibitor, it helps elucidate the mechanisms of enzyme action and the effects of potential therapeutic agents .

Development of Organic Electronics

This compound is being explored for applications in organic electronics due to its electronic properties. Its thiophene ring structure allows for effective charge transport, making it a candidate for organic semiconductors and photovoltaic devices .

Synthesis of Polymers

The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials. Its functional groups allow for further chemical modifications that enhance polymer characteristics .

Case Studies

StudyFocusFindings
Bioorganic & Medicinal Chemistry (2020)Anticancer PropertiesDemonstrated apoptosis induction in cancer cell lines with IC50 values indicating potency.
Journal of Inflammation (2021)Anti-inflammatory EffectsReduced TNF-alpha production in macrophages by 40% at 10 µM concentration.
Proteomics Research (2022)Protein ModificationEnhanced stability of target proteins with 30% improved assay sensitivity using carbamoylation techniques.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting variations in substituents and their physicochemical or functional implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate 4-methoxyphenyl C₁₅H₁₆N₂O₄S 320.36 Electron-donating methoxy group enhances solubility; potential CNS activity (inference)
Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate Ethyl ester (vs. methyl) C₁₆H₁₈N₂O₄S 334.39 Increased lipophilicity due to ethyl ester; used in neuroinflammation studies (analogous work)
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2-methoxyphenyl C₁₅H₁₆N₂O₄S 320.36 Steric hindrance from ortho-methoxy group may reduce binding affinity
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate 4-chlorophenyl C₁₄H₁₃ClN₂O₃S 324.78 Electron-withdrawing Cl enhances electrophilicity; higher density (1.435 g/cm³)
Methyl 2-amino-5-(aminocarbonyl)-4-methylthiophene-3-carboxylate Carbamoyl (NH₂) C₈H₁₀N₂O₃S 242.26 Hydrogen-bonding capacity may improve crystallinity; used in supramolecular chemistry

Key Observations:

In contrast, the 4-chlorophenyl analog () introduces electron-withdrawing effects, which may increase reactivity in nucleophilic environments .

Ester Group Variations :

  • Replacing the methyl ester with an ethyl ester () increases the compound’s lipophilicity (logP), which could improve blood-brain barrier penetration in neuropharmacological applications .

Biological Implications :

  • Thiophene derivatives with carbamoyl substituents (e.g., ) are often explored as enzyme inhibitors or receptor ligands due to their hydrogen-bonding capabilities .
  • The 4-chlorophenyl analog () has been flagged for irritant properties (H315, H319), suggesting caution in handling compared to the less reactive methoxy derivatives .

Synthetic Accessibility: Analogs like ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate () are synthesized via Gewald reactions, a two-step process involving ketones, sulfur, and cyanoacetates. This method is adaptable to the target compound by substituting 4-methoxyphenyl isocyanate .

Biological Activity

Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 320.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on different biological pathways.

Research indicates that this compound may exert its effects through:

  • Inhibition of Key Enzymes : It has been shown to inhibit specific proteins involved in cancer cell proliferation, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by disrupting mitotic spindle formation, leading to multipolarity and subsequent cell death .

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound exhibited micromolar inhibition of HSET, leading to increased multipolarity in centrosome-amplified human cancer cells. The estimated half-life in plasma was around 215 minutes, suggesting good stability .
  • Antiproliferative Activity :
    • In a series of experiments, this compound was tested against various cancer cell lines. Results indicated significant antiproliferative activity with IC50 values suggesting effective concentration ranges for therapeutic applications .

Data Table: Biological Activity Summary

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Centrosome-amplified human cancer cells~10Inhibition of HSET; induces multipolarity
MCF-7 (Breast Cancer)17.9Antiproliferative activity
Various Cancer LinesVariesInduces apoptosis

Additional Observations

The compound's structure suggests potential for further modifications to enhance its biological activity. The presence of the methoxyphenyl group may contribute to its lipophilicity, influencing its interaction with cellular membranes and target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.